Superior Antibacterial Potency of 7-Fluoro Derivatives Against S. aureus
Methyl 2-chloro-7-fluoroquinoline-3-carboxylate exhibits significantly greater antibacterial activity against S. aureus compared to its non-fluorinated analog, methyl 2-chloroquinoline-3-carboxylate. This is demonstrated by a larger inhibition zone in disc diffusion assays [1].
| Evidence Dimension | Antibacterial activity against S. aureus |
|---|---|
| Target Compound Data | Inhibition zone: 10.3 ± 0.67 mm at 200 μg/mL |
| Comparator Or Baseline | Methyl 2-chloroquinoline-3-carboxylate (non-fluorinated): Inhibition zone: 7.3 ± 0.67 mm at 200 μg/mL |
| Quantified Difference | 3.0 mm increase in inhibition zone (approximately 41% improvement) |
| Conditions | Disc diffusion assay, 200 μg/mL concentration, S. aureus |
Why This Matters
The 41% improvement in antibacterial potency against S. aureus makes the 7-fluoro derivative a more attractive lead compound for developing anti-staphylococcal agents.
- [1] BMC Chemistry. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. BMC Chemistry, Vol 16, Iss 1, Pp 1-18, 2022. View Source
